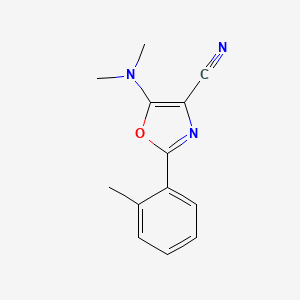![molecular formula C16H17N3O3 B5769234 N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5769234.png)
N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as "Compound X" and is a derivative of pyridinecarboximidamide. The purpose of
作用机制
The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. Compound X has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, Compound X has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, the modulation of neurotransmitter activity, and the inhibition of viral and bacterial replication. Additionally, Compound X has been shown to have anti-inflammatory properties and may have potential therapeutic effects for inflammatory diseases.
实验室实验的优点和局限性
One advantage of using Compound X in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, Compound X has been shown to have a broad range of potential applications in various research fields. However, one limitation of using Compound X in lab experiments is its high cost, which may limit its accessibility to some researchers.
未来方向
There are several potential future directions for research on Compound X. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to explore its potential therapeutic effects for various diseases, including cancer, infectious diseases, and neurological disorders. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for Compound X.
合成方法
Compound X is synthesized by reacting 2-cyanopyridine with 3,4-dimethylphenol and acetic anhydride in the presence of a base. The resulting compound is then reacted with hydroxylamine hydrochloride to yield Compound X. This synthesis method has been optimized to produce high yields of Compound X with high purity.
科学研究应用
Compound X has been shown to have potential applications in various research fields, including cancer research, infectious disease research, and neuroscience research. In cancer research, Compound X has been shown to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, Compound X has been shown to have antiviral and antibacterial properties. In neuroscience research, Compound X has been shown to modulate the activity of neurotransmitters and have potential therapeutic effects for neurological disorders.
属性
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-6-7-13(9-12(11)2)21-10-15(20)22-19-16(17)14-5-3-4-8-18-14/h3-9H,10H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHBAEJOXUKBDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)ON=C(C2=CC=CC=N2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)O/N=C(/C2=CC=CC=N2)\N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26661506 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-fluoro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5769154.png)
![4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl propionate](/img/structure/B5769160.png)


![1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5769179.png)




![1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5769217.png)

![3-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5769244.png)
